molecular formula C7H12ClNO2 B3283997 Rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride CAS No. 77745-26-7

Rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride

Cat. No.: B3283997
CAS No.: 77745-26-7
M. Wt: 177.63 g/mol
InChI Key: SWYRZYIXFKDJEK-GEMLJDPKSA-N
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Description

Rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is a cyclopentene derivative featuring an amino group and a methyl ester moiety, stabilized as a hydrochloride salt. These include:

  • (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (CAS 138923-03-2 and 229613-83-6), a stereoisomer with inverted configurations at positions 1 and 4 .
  • (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (CAS 426226-35-9), another stereoisomer with distinct spatial arrangements .

The compound’s molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol for the (1R,4S) isomer . It is typically stored under inert conditions at 2–8°C to ensure stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,4R)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYRZYIXFKDJEK-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is a chemical compound notable for its potential biological activities, particularly in the context of neuropharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7H12ClNO2C_7H_{12}ClNO_2 and a molecular weight of approximately 178 g/mol. Its unique cyclopentene structure incorporates an amino group and a carboxylate ester, which are critical for its biological activity. The stereochemistry indicated by the (1R,4R) configuration influences its reactivity and interaction with biological targets.

The primary biological activity of this compound is linked to its role as a modulator of gamma-aminobutyric acid (GABA) receptors. GABA is a key inhibitory neurotransmitter in the central nervous system (CNS), and compounds that influence GABA receptor activity have significant implications for treating neurological disorders such as anxiety, epilepsy, and pain management.

Interaction with GABA Receptors

Preliminary studies indicate that this compound may interact with both GABAA_A and GABAB_B receptors. This dual action could enhance synaptic inhibition, making it a candidate for further development in therapeutic applications.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Description
GABA Modulation Influences excitatory and inhibitory neurotransmission through GABA receptor interaction.
Pain Pathway Modulation Potential applications in pain management through modulation of pain pathways.
Anti-inflammatory Effects Exhibits properties that may reduce inflammation in various models.

Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of this compound, researchers found that administration led to significant alterations in anxiety-related behaviors in rodent models. The compound demonstrated anxiolytic effects comparable to established GABAergic drugs.

Study 2: Pain Management

Another investigation focused on the analgesic properties of this compound. It was observed that this compound effectively reduced pain responses in inflammatory pain models, suggesting its potential utility in developing new pain relief therapies.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other compounds can provide insights into its unique properties. The following table compares it with related compounds:

Compound Name CAS Number Similarity Index Key Features
(1S,4R)-Methyl 4-amino-cyclopentene229613-83-60.97Stereoisomer with different biological activity
(1S,4S)-Methyl 4-amino-cyclopentene77745-25-60.69Hydrochloride form used in various synthesis applications
(1S,4R)-4-Aminocyclopent-2-enyl-methanol77745-28-90.69Similar structure but includes methanol moiety

Comparison with Similar Compounds

Comparison with Stereoisomers

Key Differences in Configuration and Properties

Below is a comparison of the available isomers:

Property (1S,4R)-Isomer (1R,4S)-Isomer
CAS Number 138923-03-2 / 229613-83-6 426226-35-9
Molecular Weight 177.63 g/mol (similar structure) 177.63 g/mol
Purity (Commercial) 95% (Combi-Blocks) 95% (Combi-Blocks)
Storage Conditions Not explicitly stated Inert atmosphere, 2–8°C
Hazard Profile Not available H315/H319/H335 (skin/eye irritation, respiratory irritation)

Key Observations :

  • Both isomers share identical molecular weights and commercial purity levels, suggesting similar synthetic pathways .
  • The (1R,4S) isomer has documented hazards (skin/eye irritation), which may imply differences in reactivity or solubility compared to the (1S,4R) isomer .
  • Stereochemical variations could influence biological activity, though pharmacological data are absent in the evidence.

Comparison with Structural Analogs

Cyclopentene Derivatives with Modified Substituents

Example: Methyl (1R,4R)-4-(Hydroxymethyl)cyclopent-2-enecarboxylate

This analog replaces the amino group with a hydroxymethyl moiety. Key differences include:

  • Functional Group: Hydroxymethyl (–CH₂OH) vs. amino (–NH₂).
  • Reactivity: The hydroxymethyl group may enhance hydrophilicity, whereas the amino group (as a hydrochloride salt) improves solubility in polar solvents.
  • Applications: Hydroxymethyl derivatives are often intermediates in drug synthesis, while amino derivatives may target neurotransmitter pathways .

Cyclic Amine Hydrochlorides in Pharmaceuticals

Example: Milnacipran Hydrochloride (CAS 101152-94-7)

A structurally distinct cyclic amine hydrochloride used as an antidepressant :

  • Structure: Features a cyclopropane ring and diethylamino groups, unlike the cyclopentene core of the target compound.
  • Molecular Weight : Higher (∼282 g/mol) due to additional substituents.
  • Pharmacology: Inhibits serotonin/norepinephrine reuptake, highlighting how cyclic amine hydrochlorides can diverge in biological targets despite shared salt forms.

Data Tables

Table 1: Stereoisomer Comparison

Parameter (1S,4R)-Isomer (1R,4S)-Isomer
CAS Number 138923-03-2 426226-35-9
Molecular Formula C₇H₁₂ClNO₂ C₇H₁₂ClNO₂
Purity 95% 95%
Hazard Statements N/A H315/H319/H335

Table 2: Structural Analogs

Compound Key Feature Potential Application
Methyl 4-(hydroxymethyl)cyclopent-2-enecarboxylate Hydroxymethyl substituent Synthetic intermediate
Milnacipran Hydrochloride Cyclopropane core Antidepressant

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves cyclopentene ring formation followed by stereoselective functionalization. For example, cycloaddition reactions or catalytic hydrogenation (e.g., using chiral catalysts like Ru-BINAP complexes) can achieve the (1R,4R) configuration . Post-synthetic steps include esterification with methyl groups and hydrochloride salt formation. Chiral HPLC or capillary electrophoresis should validate enantiomeric excess (>98%) .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm cyclopentene geometry and amine/ester functionalities. Compare chemical shifts with computational predictions (e.g., ACD/Labs or Gaussian) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 178.63 for C7_7H12_{12}ClNO2_2) .
  • X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store under inert atmosphere (argon) at 2–8°C to prevent oxidation of the cyclopentene ring and amine degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products (e.g., hydrolyzed carboxylic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR data with DFT-calculated shifts (e.g., using B3LYP/6-31G**). Discrepancies in 1^1H coupling constants may indicate conformational flexibility .
  • Isotopic Labeling : Use 15^{15}N-labeled amine precursors to confirm NH2_2 group assignments in NOESY spectra .

Q. What strategies optimize enantioselective synthesis to minimize diastereomer formation?

  • Methodological Answer :

  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during cyclopentene formation, followed by auxiliary removal .
  • Asymmetric Catalysis : Screen Pd-catalyzed allylic amination with Josiphos ligands to enhance (1R,4R) selectivity. Track enantiomeric ratio (ER) via chiral GC-MS .

Q. How can impurity profiles be systematically analyzed for batch-to-batch consistency?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in acetonitrile/water (gradient: 5–95% over 30 min). Detect impurities (e.g., des-methyl byproducts) at 0.1% threshold .
  • Reference Standards : Compare retention times with EP/PhEur impurity standards (e.g., ethylarticaine hydrochloride analogs for related structures) .

Q. What computational models predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with aminopeptidase targets. Focus on the cyclopentene ring’s strain energy (≈25 kcal/mol) enhancing binding affinity .
  • ADMET Predictions : Calculate logP (≈1.2) and solubility (≈2.3 mg/mL) via SwissADME. Adjust hydrochloride salt formulation to improve bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

  • Methodological Answer :

  • Purity Assessment : Re-evaluate via DSC for melting point consistency. Impurities (e.g., residual solvents) lower observed melting points by 5–10°C .
  • Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) under controlled humidity. Conflicting data may arise from hydrate formation .

Q. Why do synthetic yields vary significantly across published protocols?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., ester carbonyl at 1740 cm1^{-1}). Low yields (<40%) often stem from premature cyclopentene ring-opening .
  • Scale-Up Adjustments : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)2_2) and reaction time (24–48 hr) for reproducibility at >1g scale .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
Reactant of Route 2
Rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride

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